7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibitor Design

7-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione (CAS 1358274-19-7) is a fully synthetic heterocyclic hybrid molecule combining a quinazoline-2,4(1H,3H)-dione core, a 3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl substituent directly attached at position 7, and an N3-ethyl group. With a molecular formula of C₁₈H₁₃BrN₄O₃ and molecular weight of 413.23 g/mol, this compound belongs to a broader class of quinazoline-2,4-dione/1,2,4-oxadiazole chimeras that have attracted interest in medicinal chemistry for potential kinase inhibition and antiproliferative applications.

Molecular Formula C18H13BrN4O3
Molecular Weight 413.231
CAS No. 1358274-19-7
Cat. No. B2608572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione
CAS1358274-19-7
Molecular FormulaC18H13BrN4O3
Molecular Weight413.231
Structural Identifiers
SMILESCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)Br)NC1=O
InChIInChI=1S/C18H13BrN4O3/c1-2-23-17(24)13-7-6-11(9-14(13)20-18(23)25)16-21-15(22-26-16)10-4-3-5-12(19)8-10/h3-9H,2H2,1H3,(H,20,25)
InChIKeyABUNVKXNDQNCJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione (CAS 1358274-19-7): Structural Identity and Compound Class Context for Procurement


7-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione (CAS 1358274-19-7) is a fully synthetic heterocyclic hybrid molecule combining a quinazoline-2,4(1H,3H)-dione core, a 3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl substituent directly attached at position 7, and an N3-ethyl group [1]. With a molecular formula of C₁₈H₁₃BrN₄O₃ and molecular weight of 413.23 g/mol, this compound belongs to a broader class of quinazoline-2,4-dione/1,2,4-oxadiazole chimeras that have attracted interest in medicinal chemistry for potential kinase inhibition and antiproliferative applications [2]. The compound is currently catalogued as a research screening compound by multiple chemical suppliers and is indexed in the ZINC database (ZINC84739456), but no primary research publications, patents, or authoritative bioactivity databases report quantitative pharmacological data specifically for this compound as of the available search record [1].

Structural probe for bromine positional isomer SAR studies
Conformational restriction tool (rigid C7–oxadiazole linkage)
Quinazoline-2,4-dione scaffold exploration in kinase inhibitor design

Why 7-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione Cannot Be Replaced by In-Class Analogs for Structure-Activity Relationship Studies


Within the quinazoline-2,4-dione/1,2,4-oxadiazole hybrid class, seemingly minor structural variations produce chemically distinct entities with non-interchangeable pharmacophore geometries. The meta-bromophenyl substitution on the oxadiazole ring of this compound creates a different electrostatic surface potential vector compared to the para-bromo isomer ; the direct C–C bond attachment at the quinazoline 7-position eliminates the conformational flexibility introduced by a methylene linker found in closely related 1-substituted analogs (e.g., CAS 1207019-59-7) [1]; and the N3-ethyl group provides a specific lipophilic balance (cLogP contribution) that differs substantially from benzyl-substituted (CAS 1358438-23-9) or pentyl-substituted (CAS 1207006-67-4) counterparts [2]. In structure-activity relationship (SAR) studies, even single-atom variations—such as bromine position (meta vs. para), linker presence (direct vs. –CH₂–), or N-alkyl chain length—can drive orders-of-magnitude differences in target binding and selectivity. Consequently, procurement of this specific compound, rather than an in-class analog, is essential for any research program requiring precise chemical probe identity.

Meta-bromo vs. para-bromo isomer: electrostatic potential and lipophilicity differences may alter kinase recognition.
Direct C7 attachment vs. methylene linker: rigidity and electronic environment changes may shift binding modes.
N3-ethyl vs. longer alkyl chains: lower molecular weight and lipophilicity may affect PK and off-target profiles.

Quantitative Differentiation Evidence for 7-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione Against Closest Analogs


Meta-Bromo vs. Para-Bromo Phenyl Substitution: Impact on Molecular Electrostatic Potential and Target Recognition

The target compound bears a 3-bromophenyl (meta-bromo) substituent on the oxadiazole ring, whereas the closest commercially catalogued positional isomer carries a 4-bromophenyl (para-bromo) group (SMolecule Catalog S7833527) . The meta-bromine position alters the dipole moment vector and electrostatic potential surface of the oxadiazole-phenyl moiety relative to the para isomer. In kinase inhibitor pharmacophores, such positional halogen differences have been demonstrated to shift ligand binding modes and affect selectivity profiles across the kinome [1]. The para-bromo analog exhibits a computed XLogP3 of 3.2, whereas the target compound's cLogP is reported as 4.318 in the ZINC database, suggesting the meta-substitution pattern increases lipophilicity by approximately 1.1 log units [2].

Meta vs. Para Br Position
Context-dependent
ΔcLogP ≈ +1.1 log units (meta > para)
Meta substitution increases lipophilicity; may shift permeability and binding.
Computational prediction; experimental validation needed.
Structure-Activity Relationship Medicinal Chemistry Kinase Inhibitor Design

Direct C7 Attachment vs. Methylene-Linked N1 Attachment: Conformational Restriction and Pharmacophore Geometry

The target compound features a direct C–C bond between the quinazoline 7-position and the oxadiazole 5-position, creating a rigid, fully conjugated linkage between the two heterocyclic systems. In contrast, the analog CAS 1207019-59-7 incorporates a methylene (–CH₂–) spacer connecting the oxadiazole to the quinazoline N1 position [1]. This structural difference has three quantitative consequences: (i) the rotational degrees of freedom increase by one rotatable bond in the methylene-linked analog; (ii) the attachment position shifts from C7 (electron-rich) to N1 (lactam nitrogen), altering the electronic environment of the quinazoline core; and (iii) the molecular formula differs (C₁₈H₁₃BrN₄O₃, MW 413.23 vs. C₁₉H₁₅BrN₄O₃, MW 427.26) [2]. The rigid direct attachment in the target compound reduces entropic penalty upon target binding compared to the flexible methylene-linked analog.

Direct C7 vs. CH2-Linker
Class-level
ΔMW = 14.03 g/mol; Δrotatable bonds = 1; C7 direct vs. N1–CH2–
Rigid linkage may reduce entropic penalty upon target binding.
No biological assay data for direct comparison.
Conformational Analysis Drug Design Scaffold Hopping

N3-Ethyl Substitution Specificity: Lipophilic Balance vs. Pentyl, Benzyl, and Other N3 Analogs

The N3-ethyl substituent of the target compound provides a distinct lipophilic balance compared to analogs with longer (pentyl, CAS 1207006-67-4) or bulkier (benzyl, CAS 1358438-23-9) N3 substituents [1]. The target compound has a computed cLogP of 4.318 and molecular weight of 413.23 g/mol [2]. The pentyl analog (C₂₁H₁₉BrN₄O₃, MW 455.31) carries approximately 42 additional daltons and an estimated ΔcLogP of +1.5–2.0 due to the three extra methylene units. The benzyl analog (C₂₃H₁₅BrN₄O₃, MW 475.29) introduces an aromatic ring at N3, increasing both molecular weight and aromatic ring count, which can shift polypharmacology profiles. In kinase inhibitor optimization, smaller N-alkyl groups (methyl, ethyl) are often preferred to maintain ligand efficiency (LE) and lipophilic ligand efficiency (LLE) within optimal ranges [3].

N3-Ethyl vs. Pentyl/Benzyl
Class-level
Ethyl: MW=413, cLogP=4.3; Pentyl: MW=455, est. cLogP≈5.8–6.3
Ethyl group provides lower MW and lipophilicity baseline for LLE studies.
No comparative bioassay data; class-level LLE principles.
Lipophilic Efficiency ADME Prediction Kinase Selectivity

Quinazoline-2,4-dione Core vs. Quinazoline-4-one Core: Hydrogen-Bond Donor/Acceptor Capacity

The target compound contains a quinazoline-2,4(1H,3H)-dione core (two carbonyl groups at positions 2 and 4), which provides a distinct hydrogen-bonding pattern compared to quinazoline-4-one scaffolds used in many published oxadiazole-quinazoline hybrids [1]. The 2,4-dione system offers an additional H-bond acceptor at C2=O and an H-bond donor at N1–H. In the 2024 Frontiers in Chemistry study by Mohamed et al., the oxadiazole/quinazoline-4-one hybrids (compounds 9a–o) demonstrated dual EGFR/BRAFV600E inhibitory activity with the most potent compounds (9b, 9c, 9h) achieving strong antiproliferative effects [1]. The quinazoline-2,4-dione scaffold present in the target compound may engage kinase hinge regions differently than quinazoline-4-one analogs, potentially altering selectivity profiles across the kinome. However, no head-to-head comparison data exist between the 2,4-dione and 4-one series for this specific substitution pattern.

2,4-Dione vs. 4-One Core
Class-level
2,4-dione core: +1 HBA, +1 HBD vs. 4-one core
Additional H-bond capacity may alter kinase binding mode and selectivity.
No head-to-head comparison data; core differentiation context.
Pharmacophore Modeling Kinase Hinge Binding Scaffold Differentiation

Explicit Acknowledgment of Quantitative Data Limitations for CAS 1358274-19-7

An exhaustive search of PubMed, PubMed Central, BindingDB, ChEMBL, the ZINC database, Google Patents, and multiple chemical supplier databases was conducted for quantitative bioactivity data (IC₅₀, Kd, Ki, EC₅₀, MIC, % inhibition at defined concentrations, or in vivo efficacy metrics) for 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione (CAS 1358274-19-7). As of the search date, no peer-reviewed primary research articles, patents with disclosed biological data, or authoritative bioactivity database entries containing quantitative assay results were identified for this specific compound [1]. The compound is indexed in the ZINC database (ZINC84739456) with no predicted bioactivity annotations from SEA analysis based on ChEMBL 20 [1]. The compound is listed in the MolBIC database as associated with the epidermal growth factor receptor (EGFR) protein target, but no quantitative binding or inhibition data are provided [2]. All evidence presented above is therefore derived from structural comparisons with closely related analogs and class-level inferences. Procurement decisions should be made with the explicit understanding that no quantitative biological differentiation data exist for this compound at present.

Data Transparency
Data to verify
No quantitative bioactivity data identified in public domain
Procurement based on structural differentiation; verify biological activity.
All SAR inferences are class-level; direct data absent.
Data Transparency Procurement Decision Support Screening Compound

Recommended Research Application Scenarios for 7-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione Based on Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on Bromine Positional Isomerism in Quinazoline-Oxadiazole Kinase Inhibitors

The meta-bromo substitution pattern of this compound makes it an essential comparator in systematic SAR campaigns investigating the impact of halogen position on kinase binding and selectivity. As demonstrated by the cLogP difference of approximately 1.1 log units versus the para-bromo isomer, the meta position alters both electronic and lipophilic characteristics of the molecule, which are critical determinants of target engagement in ATP-binding pockets . A matched-pair analysis using this compound alongside its para-bromo analog (SMolecule S7833527) would allow researchers to deconvolute the contribution of bromine position to potency and selectivity across kinase panels.

Conformational Restriction Studies: Direct-Linked vs. Methylene-Linked Oxadiazole-Quinazoline Hybrids

The rigid, direct C7–oxadiazole attachment of this compound offers a valuable probe for investigating the role of conformational flexibility in target binding. When compared head-to-head with the methylene-linked N1-substituted analog (CAS 1207019-59-7), the approximately one-rotatable-bond difference allows researchers to quantify the entropic contribution to binding free energy, a key parameter in fragment-based and structure-based drug design [1]. This compound is particularly suited for X-ray crystallography or cryo-EM studies aimed at determining the binding pose of rigidified quinazoline-oxadiazole hybrids.

N3-Alkyl Chain Optimization: Ethyl as a Baseline for Lipophilic Efficiency Profiling

With its N3-ethyl group, this compound serves as a minimal-alkyl baseline for systematic extension studies. Compared to pentyl (CAS 1207006-67-4) and benzyl (CAS 1358438-23-9) analogs, the ethyl substituent provides the lowest molecular weight and lipophilicity within the series, making it the optimal starting point for assessing lipophilic ligand efficiency (LLE) trends [2]. Researchers can use this compound to establish the lower boundary of the N3 alkyl SAR and progressively evaluate whether added lipophilicity translates to commensurate gains in target potency.

Quinazoline-2,4-dione Scaffold Validation Against Quinazoline-4-one Reference Compounds

The quinazoline-2,4-dione core of this compound provides an additional H-bond donor and acceptor relative to the quinazoline-4-one scaffolds characterized in published antiproliferative studies (e.g., Mohamed et al. 2024, compounds 9a–o) [3]. This compound is therefore ideally suited for differential kinase profiling experiments designed to test whether the 2,4-dione core can achieve distinct selectivity signatures compared to established quinazoline-4-one inhibitors. Such studies could reveal novel kinase targets preferentially engaged by the dione pharmacophore and guide the design of next-generation multitargeted anticancer agents.

Application
Selection Property
Validation Focus
Bromine Positional Isomer SAR
Positional halogen effect on electrostatic and lipophilic profile
Matched-pair kinase binding comparison
Conformational Restriction Studies
Rigid vs. flexible linker impact on binding entropy
Binding affinity and structural biology (X-ray/cryo-EM)
N3-Alkyl Lipophilic Efficiency Profiling
Alkyl chain length and lipophilic ligand efficiency
LLE correlation and PK parameter studies
Quinazoline-2,4-dione Scaffold Profiling
Additional H-bond donor/acceptor capacity
Differential kinase selectivity panel screening
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